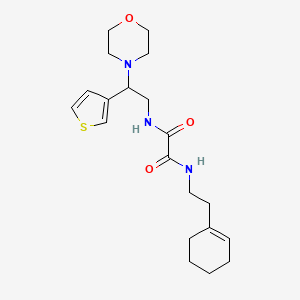

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize the oxalamide core (ethanediamide ) as the parent structure. Substituents are assigned based on their position relative to the diamide backbone:

- N1 is bonded to a 2-(cyclohex-1-en-1-yl)ethyl group, comprising an ethyl chain (-CH2-CH2-) attached to a cyclohexene ring at the 1-position.

- N2 is substituted with a 2-morpholino-2-(thiophen-3-yl)ethyl group, where the ethyl chain’s second carbon bears both a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a thiophen-3-yl group (a sulfur-containing aromatic ring).

The full IUPAC name is derived as:

N’-[(2-(cyclohex-1-en-1-yl)ethyl)]-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide.

Molecular Formula and Weight Determination

The molecular formula C20H27N3O3S is calculated by summing the contributions of each structural component:

- Oxalamide core : C2H2N2O2

- N1 substituent (2-(cyclohex-1-en-1-yl)ethyl) : C8H11

- N2 substituent (2-morpholino-2-(thiophen-3-yl)ethyl) : C10H14N1O1S1

The molecular weight is 389.5 g/mol , computed as:

$$

\text{MW} = (12 \times 20) + (1 \times 27) + (14 \times 3) + (16 \times 3) + (32 \times 1) = 389.5 \, \text{g/mol}.

$$

Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure is influenced by conformational flexibility in its substituents:

- Oxalamide Core : The central ethanediamide group adopts a trans configuration to minimize steric hindrance between the two amide groups. Computational studies on analogous oxalamides suggest that this conformation stabilizes the molecule through intramolecular hydrogen bonding.

- Morpholino Ring : The morpholine moiety preferentially exists in a chair conformation , with the nitrogen atom in an equatorial position to reduce 1,3-diaxial interactions. Infrared spectroscopy and theoretical calculations on morpholine derivatives confirm this preference, which lowers the ionization potential by ~109 cm⁻¹ compared to axial conformers.

- Thiophene and Cyclohexene Moieties : The thiophene ring remains planar due to aromaticity, while the cyclohexene ring exhibits slight puckering to alleviate angle strain from the double bond.

Functional Group Identification

Key functional groups and their roles include:

- Oxalamide Core (-NH-C(O)-C(O)-NH-) : Serves as a hydrogen-bond donor/acceptors, influencing solubility and potential biological interactions.

- Morpholino Ring : Enhances water solubility via its oxygen atom and modulates electronic properties through its amine group.

- Thiophene : Contributes aromatic character and participates in π-π stacking interactions.

- Cyclohexene : Introduces rigidity and influences lipophilicity due to its unsaturated structure.

Stereochemical Considerations and Chiral Centers

The compound exhibits one chiral center at the second carbon of the N2 ethyl substituent, where the carbon is bonded to:

- A morpholino group,

- A thiophen-3-yl group,

- A methylene (-CH2-) group,

- The oxalamide nitrogen.

This configuration generates two enantiomers, which may display distinct biological activities. Synthesis protocols must address stereoselectivity to isolate the desired isomer.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c24-19(21-8-6-16-4-2-1-3-5-16)20(25)22-14-18(17-7-13-27-15-17)23-9-11-26-12-10-23/h4,7,13,15,18H,1-3,5-6,8-12,14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAPYKJWGRPWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound belonging to the oxamide class. This compound, identified by its CAS number 946355-90-4, has garnered interest due to its potential biological activities. The structural features of this compound, including the cyclohexene and morpholine moieties, suggest possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H29N3O3S, with a molecular weight of 391.53 g/mol. The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Oxamide Core | Contains a central carbonyl group linked by nitrogen atoms from two amine groups. |

| Cyclohexene Moiety | A cyclohexene ring contributing to hydrophobic interactions. |

| Morpholine Group | A morpholine ring that may enhance solubility and biological activity. |

| Thiophene Substituent | A thiophene ring that can participate in π-stacking interactions with proteins. |

Biological Activity

Research indicates that compounds with oxamide structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds.

Anticancer Activity

Several studies have shown that oxamides can inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Similar compounds have been found to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Apoptosis Induction : Oxamides may activate apoptotic pathways by modulating Bcl-2 family proteins and caspases.

- Inhibition of Angiogenesis : Some oxamides inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).

For instance, research on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development in oncology applications.

Antimicrobial Activity

Oxamides are also known for their antimicrobial properties. Preliminary studies suggest that the presence of the thiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens .

The proposed mechanisms of action for this compound include:

-

Protein Binding : The ability of the oxamide group to form stable complexes with target proteins may play a crucial role in its biological activity.

- Potential targets include enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

The oxalamide scaffold is versatile, with substituents dictating pharmacological, physicochemical, and metabolic behaviors. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Diversity: The target compound’s cyclohexenyl and thiophene-morpholine groups distinguish it from analogs like S336 (aromatic methoxy/pyridyl) or GMC-1 (bromophenyl/isoindolinone). These differences likely alter solubility, metabolic stability, and target affinity. Thiophene and morpholine moieties (target compound) may enhance interactions with CNS targets or ion channels compared to pyridyl or benzyl groups in S336 or No. 1769 .

Synthesis and Yield :

- While synthesis protocols for oxalamides often involve coupling ethyl oxalate with amine precursors (e.g., ), yields vary widely (40–90%) depending on steric and electronic factors . The target compound’s synthesis would likely require optimization due to its bulky substituents.

The target compound’s thiophene group might introduce bitter or savory notes, though this remains speculative.

Metabolic and Toxicological Insights

Oxalamides exhibit diverse metabolic fates:

- S336 and No. 1768: Rapidly metabolized by rat hepatocytes without amide bond cleavage, indicating non-enzymatic hydrolysis resistance .

The target compound’s morpholine and thiophene groups may alter metabolic pathways.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodology :

- Step-wise coupling : Use oxalamide core formation via sequential coupling of cyclohexene-ethylamine and morpholino-thiophene-ethylamine precursors. Protect reactive groups (e.g., amines) to avoid side reactions .

- Purification : Employ gradient column chromatography with silica gel or reverse-phase HPLC to isolate intermediates and final product. Monitor purity via TLC and LC-MS .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–60°C for controlled reactivity), and catalysts (e.g., HATU/DIPEA for amide bond formation) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : Use H and C NMR to confirm substituent positions (e.g., cyclohexene protons at δ 5.5–6.0 ppm, morpholino methylenes at δ 2.4–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~463.5 Da) and fragmentation patterns .

- FT-IR : Identify oxalamide C=O stretches (~1650–1700 cm) and thiophene C-S bonds (~700 cm) .

Advanced Research Questions

Q. How do the electronic properties of the thiophene and morpholino groups influence reactivity or biological interactions?

Methodology :

- Computational Modeling : Perform DFT calculations to map electron density distribution. Compare HOMO/LUMO orbitals of thiophene (electron-rich) and morpholino (electron-deficient) to predict binding affinity .

- Biological Assays : Test interactions with targets (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization. Correlate activity with substituent electronic profiles .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodology :

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition) to distinguish off-target effects .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure consistent compound dispersion. Measure logP to assess membrane permeability discrepancies .

Q. How can SAR studies be designed to modify the oxalamide core for enhanced efficacy?

Methodology :

- Substituent Variation : Synthesize analogs with modified cyclohexene (e.g., aromatic vs. aliphatic), morpholino (e.g., piperazine replacement), or thiophene (e.g., furan substitution) groups .

- Activity Profiling : Screen analogs against disease-specific models (e.g., cancer cell lines) and analyze trends using multivariate regression to identify critical moieties .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR spectral data for the oxalamide core?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.